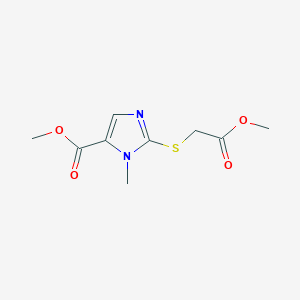

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate

Description

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate is a sulfur-containing imidazole derivative characterized by:

- A 1-methyl-1H-imidazole core substituted at position 2 with a thioether-linked 2-methoxy-2-oxoethyl group.

This compound shares structural motifs with pharmacologically active imidazole derivatives, such as antimicrobial and anticancer agents. Its synthesis likely involves nucleophilic thio-substitution and esterification steps, analogous to methods described in and .

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-11-6(8(13)15-3)4-10-9(11)16-5-7(12)14-2/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDAKHXIEIDOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation :

-

2-Mercapto-1-methyl-1H-imidazole-5-carboxylic acid is synthesized by treating 1-methylimidazole-5-carboxylic acid with thiourea in the presence of phosphorus oxychloride, followed by hydrolysis.

-

Methyl esterification of the carboxylic acid is achieved using methanol and catalytic sulfuric acid under reflux.

-

-

Alkylation Step :

-

The thiol group in 2-mercapto-1-methyl-1H-imidazole-5-carboxylate reacts with methyl 2-bromoacetate in anhydrous dimethylformamide (DMF) at 0–5°C.

-

A base such as triethylamine (2.5 equiv) is added to deprotonate the thiol and facilitate nucleophilic attack.

-

The reaction is stirred for 12–16 hours under nitrogen, followed by quenching with ice water and extraction with ethyl acetate.

-

Optimization Insights :

-

Lower temperatures (0°C) minimize side reactions like oxidation of the thiol to disulfide.

-

Anhydrous conditions prevent hydrolysis of the bromoacetate.

Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Direct Esterification of Preformed Thioether Intermediate

An alternative route involves synthesizing the thioether-containing imidazole carboxylic acid first, followed by esterification.

Stepwise Procedure

-

Synthesis of 2-((2-Carboxyethyl)thio)-1-methyl-1H-imidazole-5-carboxylic Acid :

-

Double Esterification :

Advantages :

-

Avoids handling moisture-sensitive intermediates.

-

Higher overall yield (78–82%) due to fewer purification steps.

Solid-Phase Synthesis for High-Throughput Production

For scalable manufacturing, solid-phase synthesis using Wang resin has been explored:

-

Resin Functionalization :

-

Thiol Incorporation :

-

Cleavage and Purification :

Yield : 60–68% with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Procedure :

-

Mix 2-mercapto-1-methylimidazole-5-carboxylate (1.0 equiv), methyl 2-bromoacetate (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile.

-

Irradiate at 120°C for 20 minutes under sealed-vessel conditions.

Yield : 85% (vs. 65% conventional heating).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 16 h | Moderate | 90–95 |

| Direct Esterification | 78–82 | 10 h | High | 92–97 |

| Solid-Phase | 60–68 | 48 h | Low | >95 |

| Microwave | 85 | 0.3 h | High | 98 |

Challenges and Mitigation Strategies

-

Thiol Oxidation :

-

Regioselectivity in Imidazole Functionalization :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations:

Thioether vs. Other Substituents: The target compound’s 2-methoxy-2-oxoethylthio group distinguishes it from simpler thioethers (e.g., methylthio in ) or aromatic substituents (). This group may influence solubility and reactivity due to the ester moiety within the side chain .

Ester Functionality :

- The methyl ester at position 5 is conserved in analogs like CAS 339011-87-9 () and ethyl esters in . Esters enhance membrane permeability but may require hydrolysis for prodrug activation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- The target compound’s lower molecular weight compared to CAS 339011-87-9 suggests better bioavailability, while its moderate LogP balances lipophilicity and solubility .

Biological Activity

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various cellular pathways. Specifically, it acts as an inhibitor of certain enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that compounds related to imidazole derivatives exhibit significant anticancer properties. For instance, the imidazole ring is known for its role in inhibiting tumor growth by inducing apoptosis in cancer cells. The compound's structural features may enhance its interaction with target proteins involved in cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 12.5 | Apoptosis induction |

| Related Imidazole Derivative | U251 (human glioblastoma) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and increased reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Activity

In a separate study, Lee et al. (2024) evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and providing a potential strategy for overcoming resistance.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the imidazole core followed by thioether linkage introduction. Key steps include:

- Thiolation: Reacting 1-methyl-1H-imidazole-5-carboxylate derivatives with 2-methoxy-2-oxoethyl thiol precursors in the presence of a base (e.g., triethylamine) under reflux in ethanol .

- Esterification: Methoxy group incorporation via nucleophilic substitution or esterification under acidic/basic conditions.

Optimization Strategies:

- Temperature Control: Maintain reflux temperatures (70–80°C) to balance reaction rate and byproduct formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Use: Bases like KOH or triethylamine improve nucleophilic thiol reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect signals for the methyl group (~δ 3.7 ppm, singlet), methoxy protons (~δ 3.3 ppm), and thioether-linked CH2 (~δ 2.8–3.1 ppm, multiplet) .

- 13C NMR: Carboxylate carbonyl at ~δ 165–170 ppm; imidazole carbons between δ 120–140 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (ester: ~1720 cm⁻¹) and C-S (thioether: ~680 cm⁻¹) .

- X-ray Crystallography: Resolves spatial arrangement of the imidazole ring and thioether side chain, critical for confirming stereochemistry .

- Mass Spectrometry (HRMS): Molecular ion peak ([M+H]+) at m/z ~259.1 (calculated for C10H14N2O4S) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Systematic Substituent Variation: Modify the thioether side chain (e.g., replace methoxy with ethoxy or aryl groups) to assess hydrophobicity/electron effects on bioactivity .

- In Vitro Assays: Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements .

- Computational Docking: Use software like AutoDock to predict interactions with active sites (e.g., imidazole coordinating metal ions in enzymes) .

Example: highlights how ethyl substituents on analogous imidazoles alter MIC values against bacterial strains, suggesting SAR studies should prioritize substituent polarity .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification: Use HPLC (≥95% purity) to rule out impurities skewing activity results. Contradictions in MIC values (e.g., 16 µg/mL vs. 32 µg/mL) may arise from trace solvents or isomers .

- Orthogonal Assays: Cross-validate using both cell-based (e.g., cytotoxicity) and cell-free (e.g., enzyme inhibition) assays to confirm target specificity .

- Meta-Analysis: Compare reaction conditions across studies (e.g., solvent, pH) that may influence compound stability or bioavailability .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C5) .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to guide solvent selection for reactions .

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether as a nucleophilic center) .

Case Study: used docking simulations to explain how thiazole-triazole hybrids bind to enzyme active sites, a strategy applicable to this compound’s derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.